2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzoxazepine ring, an acetic acid moiety, and a chloride ion. The exact structure would depend on the specific positions of these groups on the benzoxazepine ring .Chemical Reactions Analysis
Benzoxazepine derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the carbonyl group . The specific reactions that this compound can undergo would depend on the exact structure and the reaction conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a salt, it is likely to be soluble in water . The presence of the benzoxazepine ring could give it some degree of stability and rigidity .Scientific Research Applications
Pharmacological Properties and Applications
- Synthetic and Pharmacological Exploration : Benzodiazepine derivatives, including those structurally related to benzoxazepines, have been synthesized and studied for their anxiolytic, anticonvulsant, analgesic, and other pharmacological effects. These compounds are known for their ability to bind to benzodiazepine receptors, showing potential as therapeutic agents for treating anxiety, panic states, and obesity (K. S. Andronati et al., 2002).
Synthetic Chemistry Applications
Synthesis of Derivatives : Research has been conducted on the synthesis of 3 -(trihalomethyl)-3 -phenyl -3,4 -dihydro -2H-1,4 -benz oxazines/thiazines and chlorinated 3 -phenyl -2,3 -dihydro -1,5 -benzoxazepines/thiazepines, demonstrating the versatility of benzoxazepines in synthetic organic chemistry (E. Shinkevich et al., 2007).
Polymer-Assisted Synthesis : The polymer-assisted solution phase (PASP) synthesis approach for creating 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones showcases the compound's relevance in facilitating the generation of larger sets of screening compounds. This method leverages polymer-bound reagents and scavengers, simplifying workup and avoiding the need for protecting groups (I. Carreras et al., 2005).
Hydrogen-Bonded Assembly : A study on benzazepine derivatives revealed their ability to form hydrogen-bonded assemblies across different dimensions. This research highlights the structural diversity and potential for creating complex molecular architectures using benzoxazepine derivatives (Sergio A. Guerrero et al., 2014).
Antiproliferative and Biological Activity
- Antiproliferative Activity : Synthesis efforts targeting benzoxazepine derivatives have identified compounds with promising in vitro antiproliferative activity against various human cancer cell lines. This suggests potential therapeutic applications for benzoxazepine derivatives in cancer treatment (H. Liszkiewicz).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c13-11(14)8-12-5-6-15-10-4-2-1-3-9(10)7-12;/h1-4H,5-8H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDHTTVCGHYVQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185295-61-7 | |
Record name | 1,4-Benzoxazepine-4(5H)-acetic acid, 2,3-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185295-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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